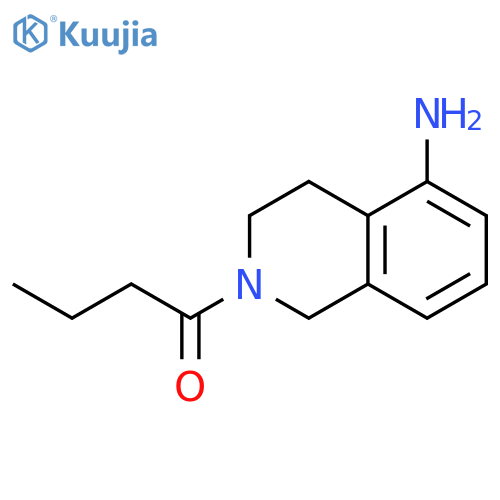Cas no 1266894-11-4 (1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one)

1266894-11-4 structure
商品名:1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
CAS番号:1266894-11-4
MF:C13H18N2O
メガワット:218.294823169708
MDL:MFCD19350924
CID:5606807
PubChem ID:64029529
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-Butanone, 1-(5-amino-3,4-dihydro-2(1H)-isoquinolinyl)-
- 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one
- AKOS013346017
- 1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one
- 1266894-11-4
- CS-0297155
- EN300-843285
-
- MDL: MFCD19350924
- インチ: 1S/C13H18N2O/c1-2-4-13(16)15-8-7-11-10(9-15)5-3-6-12(11)14/h3,5-6H,2,4,7-9,14H2,1H3
- InChIKey: JPQRAIJGHOUOLR-UHFFFAOYSA-N
- ほほえんだ: C(N1CCC2=C(C1)C=CC=C2N)(=O)CCC
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.3Ų
じっけんとくせい
- 密度みつど: 1.125±0.06 g/cm3(Predicted)
- ふってん: 424.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.14±0.20(Predicted)
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-843285-1g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 1g |
$628.0 | 2023-09-02 | ||
| Enamine | EN300-843285-10.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 10.0g |
$2701.0 | 2025-03-21 | |
| Enamine | EN300-843285-1.0g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 1.0g |
$628.0 | 2025-03-21 | |
| Enamine | EN300-843285-0.25g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 0.25g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-843285-2.5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 2.5g |
$1230.0 | 2025-03-21 | |
| Enamine | EN300-843285-5g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 5g |
$1821.0 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367825-250mg |
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one |
1266894-11-4 | 98% | 250mg |
¥16884.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367825-2.5g |
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one |
1266894-11-4 | 98% | 2.5g |
¥30844.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1367825-100mg |
1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one |
1266894-11-4 | 98% | 100mg |
¥17280.00 | 2024-08-09 | |
| Enamine | EN300-843285-0.1g |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one |
1266894-11-4 | 95.0% | 0.1g |
$553.0 | 2025-03-21 |
1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one 関連文献
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
1266894-11-4 (1-(5-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one) 関連製品
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
